molecular formula C30H50O3 B12427489 3-Epilycoclavanol

3-Epilycoclavanol

Cat. No.: B12427489
M. Wt: 458.7 g/mol
InChI Key: VYUNCIDAMBNEFU-ODWQXCPLSA-N
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Description

It is derived from the herbs of Lycopodium serratum Thunb and is known for its various biological activities . This compound is a part of the serratane-type triterpenoids, which are known for their unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Epilycoclavanol typically involves the extraction from natural sources, particularly from Lycopodium serratum Thunb. The extraction process often includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be isolated using preparative high-performance liquid chromatography (Prep-HPLC), which allows for the purification of large quantities of natural products .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods would be essential for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 3-Epilycoclavanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are primarily influenced by the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-Epilycoclavanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

  • 21-Episerratenediol
  • Diepiserratenediol
  • 3α,21β-Dihydroxyserrat-14-en-16-one
  • 16-Oxo-21-episerratenediol
  • 16-Oxoserratenediol

Comparison: 3-Epilycoclavanol is unique among its similar compounds due to its specific structural features and biological activities. While other compounds in the serratane-type triterpenoids family also exhibit biological activities, this compound’s combination of anti-inflammatory, antioxidant, and antimicrobial properties makes it particularly valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,7S,11R,16R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol

InChI

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20?,21?,22?,23?,24?,25?,27-,28+,29+,30+/m0/s1

InChI Key

VYUNCIDAMBNEFU-ODWQXCPLSA-N

Isomeric SMILES

C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC([C@]3(C)CO)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C

Origin of Product

United States

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